Cas no 4692-12-0 (1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose)

1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose structure
4692-12-0 structure
Product name:1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose
CAS No:4692-12-0
MF:C14H20O10
Molecular Weight:348.302605628967
CID:930608
PubChem ID:11089343

1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose 化学的及び物理的性質

名前と識別子

    • .alpha.-D-Glucopyranose, 1,3,4,6-tetraacetate
    • Α-D-GLUCOPYRANOSE 1,3,4,6-TETRAACETATE
    • DTXSID401281122
    • BS-28046
    • SCHEMBL1337942
    • 4292-12-0
    • [(2R,3R,4R,5R,6R)-3,4,6-TRIS(ACETYLOXY)-5-HYDROXYOXAN-2-YL]METHYL ACETATE
    • G67224
    • (2R,3R,4R,5R,6R)-6-(acetoxymethyl)-3-hydroxytetrahydro-2H-pyran-2,4,5-triyl triacetate
    • 1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose
    • 4692-12-0
    • 1,3,4,6-Tetra-O-acetylalpha-D-glucopyranose
    • I+/--D-Glucopyranose, 1,3,4,6-tetraacetate
    • SHBHJRVMGYVXKK-KSTCHIGDSA-N
    • .alpha.-D-Glucopyranose,1,3,4,6-tetraacetate
    • [(2R,3R,4R,5R,6R)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate
    • alpha-D-Glucopyranose, 1,3,4,6-tetraacetate
    • 1,3,4,6-Tetra-O-acetyl-a-D-glucopyranose
    • MDL: MFCD00191025
    • インチ: InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12-,13-,14+/m1/s1
    • InChIKey: SHBHJRVMGYVXKK-KSTCHIGDSA-N
    • SMILES: CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](OC(=O)C)O1)O)OC(=O)C)OC(=O)C

計算された属性

  • 精确分子量: 348.10564683g/mol
  • 同位素质量: 348.10564683g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 10
  • 重原子数量: 24
  • 回転可能化学結合数: 9
  • 複雑さ: 502
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.1
  • トポロジー分子極性表面積: 135Ų

1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
T078505-500mg
1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose
4692-12-0
500mg
$ 415.00 2022-06-03
Alichem
A119001145-5g
1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose
4692-12-0 95%
5g
$565.95 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1736370-1g
(2r,3r,4R,5r,6r)-6-(Acetoxymethyl)-3-hydroxytetrahydro-2h-pyran-2,4,5-triyl triacetate
4692-12-0 98%
1g
¥996.00 2024-05-12
A2B Chem LLC
AG35946-5g
.alpha.-D-Glucopyranose, 1,3,4,6-tetraacetate
4692-12-0 95%
5g
$274.00 2024-04-20
Chemenu
CM701027-5g
(3,4,6-triacetyloxy-5-hydroxyoxan-2-yl)methyl acetate
4692-12-0 95%+
5g
$373 2024-07-16
TRC
T078505-100mg
1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose
4692-12-0
100mg
$ 125.00 2022-06-03
1PlusChem
1P00DNBE-5g
.alpha.-D-Glucopyranose, 1,3,4,6-tetraacetate
4692-12-0 95%
5g
$342.00 2024-05-01
1PlusChem
1P00DNBE-1g
.alpha.-D-Glucopyranose, 1,3,4,6-tetraacetate
4692-12-0 95%
1g
$100.00 2024-05-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1736370-5g
(2r,3r,4R,5r,6r)-6-(Acetoxymethyl)-3-hydroxytetrahydro-2h-pyran-2,4,5-triyl triacetate
4692-12-0 98%
5g
¥3014.00 2024-05-12
Chemenu
CM701027-1g
(3,4,6-triacetyloxy-5-hydroxyoxan-2-yl)methyl acetate
4692-12-0 95%+
1g
$109 2024-07-16

1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose 関連文献

1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranoseに関する追加情報

Alpha-D-Glucopyranose, 1,3,4,6-Tetraacetate (CAS No. 4692-12-0)

Alpha-D-Glucopyranose, 1,3,4,6-tetraacetate is a derivative of alpha-D-glucopyranose, a cyclic hemiacetal form of glucose. This compound is characterized by the presence of four acetyl groups attached to the hydroxyl groups at positions 1, 3, 4, and 6 of the glucopyranose ring. The CAS registry number for this compound is CAS No. 4692-12-0, which uniquely identifies it in chemical databases and literature.

The structure of alpha-D-glucopyranose is a six-membered ring with five carbon atoms and one oxygen atom. The acetylation at positions 1, 3, 4, and 6 converts the hydroxyl groups into acetate esters. This modification significantly alters the physical and chemical properties of the molecule compared to its parent glucose derivative. The tetraacetate form is often used in various applications due to its increased stability and solubility in organic solvents.

Recent studies have highlighted the importance of glucopyranose derivatives in fields such as drug delivery systems and material science. For instance, researchers have explored the use of acetylated glucopyranoses as building blocks for constructing biocompatible polymers. These polymers exhibit excellent biodegradability and can be tailored for specific applications in tissue engineering and controlled drug release.

In the context of glycosylation studies, alpha-D-glucopyranose derivatives are valuable tools for understanding carbohydrate-protein interactions. The tetraacetate form is particularly useful in these studies due to its resistance to enzymatic hydrolysis under certain conditions. This property makes it an ideal substrate for investigating glycosidase activity and specificity.

The synthesis of alpha-D-glucopyranose tetraacetate typically involves acetylation reactions using acetylating agents such as acetic anhydride in the presence of a base like pyridine or sodium acetate. The reaction conditions are optimized to ensure high yields and selectivity for the desired product. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of such derivatives.

In terms of applications, this compound finds use in organic synthesis as a versatile intermediate. Its ability to undergo various transformations makes it a valuable starting material for constructing complex molecules with intricate stereochemistry. For example, it has been employed in the synthesis of oligosaccharides and glycolipids with defined structures.

The study of CAS No. 4692-12-0 has also contributed to our understanding of carbohydrate chemistry and its role in biological systems. Researchers have utilized this compound to probe molecular recognition processes involving carbohydrates and their receptors, which are critical in immune responses and cell signaling.

In conclusion, alpha-D-glucopyranose tetraacetate, with its unique structural features and versatile properties, continues to be an important compound in both academic research and industrial applications. Its role as a building block in organic synthesis and its contributions to glycosylation studies underscore its significance in modern chemistry.

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